molecular formula C13H17NO4S B3087643 (2R,3R)-1-Methoxymethyl-2-(3-methyl-thiophen-2-YL)-6-oxo-piperidine-3-carboxylic acid CAS No. 1177227-06-3

(2R,3R)-1-Methoxymethyl-2-(3-methyl-thiophen-2-YL)-6-oxo-piperidine-3-carboxylic acid

Cat. No.: B3087643
CAS No.: 1177227-06-3
M. Wt: 283.35 g/mol
InChI Key: PAVVOQWFGXOLAU-MWLCHTKSSA-N
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Description

(2R,3R)-1-Methoxymethyl-2-(3-methyl-thiophen-2-YL)-6-oxo-piperidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a piperidine ring, a thiophene moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1-Methoxymethyl-2-(3-methyl-thiophen-2-YL)-6-oxo-piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Thiophene Moiety: This step often involves a cross-coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the piperidine core.

    Functional Group Modifications: Various functional groups, such as the methoxymethyl and carboxylic acid groups, are introduced through standard organic reactions like esterification, oxidation, and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of efficient catalysts, high-throughput reaction conditions, and continuous flow chemistry techniques to ensure consistent and high-quality production.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-1-Methoxymethyl-2-(3-methyl-thiophen-2-YL)-6-oxo-piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R,3R)-1-Methoxymethyl-2-(3-methyl-thiophen-2-YL)-6-oxo-piperidine-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders due to its piperidine core.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Materials Science: Its thiophene moiety can be utilized in the development of conductive polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2R,3R)-1-Methoxymethyl-2-(3-methyl-thiophen-2-YL)-6-oxo-piperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The piperidine ring and thiophene moiety can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyltetrahydrofuran: A solvent with a similar thiophene moiety but different functional groups.

    Tetrahydrofuran: A simpler analog without the thiophene ring.

    Cyclopentyl methyl ether: Another solvent with a different ring structure.

Uniqueness

(2R,3R)-1-Methoxymethyl-2-(3-methyl-thiophen-2-YL)-6-oxo-piperidine-3-carboxylic acid is unique due to its combination of a piperidine ring, thiophene moiety, and various functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(2R,3R)-1-(methoxymethyl)-2-(3-methylthiophen-2-yl)-6-oxopiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-8-5-6-19-12(8)11-9(13(16)17)3-4-10(15)14(11)7-18-2/h5-6,9,11H,3-4,7H2,1-2H3,(H,16,17)/t9-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVVOQWFGXOLAU-MWLCHTKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2C(CCC(=O)N2COC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)[C@H]2[C@@H](CCC(=O)N2COC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R)-1-Methoxymethyl-2-(3-methyl-thiophen-2-YL)-6-oxo-piperidine-3-carboxylic acid
Reactant of Route 2
(2R,3R)-1-Methoxymethyl-2-(3-methyl-thiophen-2-YL)-6-oxo-piperidine-3-carboxylic acid
Reactant of Route 3
(2R,3R)-1-Methoxymethyl-2-(3-methyl-thiophen-2-YL)-6-oxo-piperidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(2R,3R)-1-Methoxymethyl-2-(3-methyl-thiophen-2-YL)-6-oxo-piperidine-3-carboxylic acid
Reactant of Route 5
(2R,3R)-1-Methoxymethyl-2-(3-methyl-thiophen-2-YL)-6-oxo-piperidine-3-carboxylic acid
Reactant of Route 6
(2R,3R)-1-Methoxymethyl-2-(3-methyl-thiophen-2-YL)-6-oxo-piperidine-3-carboxylic acid

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